molecular formula C13H25N3S B3958359 2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B3958359
M. Wt: 255.43 g/mol
InChI Key: GGZMAGCBQBERGB-UHFFFAOYSA-N
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Description

2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a triazaspirodecane core and a thione group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts has also been explored to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione
  • 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

Compared to similar compounds, 2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione stands out due to its unique structural features and the presence of the thione group. This makes it particularly versatile for various chemical reactions and applications .

Properties

IUPAC Name

2-methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3S/c1-5-12(2,3)10-6-8-13(9-7-10)14-11(17)16(4)15-13/h10,15H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZMAGCBQBERGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 2
2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 3
2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 4
2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 5
2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 6
2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

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